Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine
Description
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine is a Schiff base derivative characterized by a methylideneamine (CH=N–OCH₃) backbone linked to a substituted phenyl ring. The phenyl group is functionalized with a nitro (–NO₂) group at the 3-position and a phenylsulfanyl (–S–C₆H₅) moiety at the 4-position.
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
VPPXQVPBNXEHNN-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(phenylsulfanyl)benzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is likely that the process would involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amines: Reduction of the nitro group yields the corresponding amine.
Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.
Schiff Bases: Condensation reactions yield Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antioxidant Properties : Preliminary studies suggest that Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine exhibits significant antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and inhibit lipid peroxidation, essential for protecting cells from oxidative stress .
- Cytotoxicity Against Cancer Cells : Structure-activity relationship studies indicate that modifications to this compound could enhance its cytotoxicity against specific cancer cell lines. This makes it a potential candidate for further pharmacological exploration .
-
Biochemical Studies
- Enzyme Inhibition : The compound can be used to study enzyme inhibition mechanisms. Its ability to interact with active sites of enzymes may lead to the development of new inhibitors for therapeutic purposes .
- Protein Binding Studies : Interaction studies focusing on binding affinity with proteins or nucleic acids can provide insights into its pharmacokinetic properties. Techniques such as molecular docking simulations are crucial for understanding these interactions .
-
Materials Science
- Synthesis of Advanced Materials : this compound can serve as a building block in the synthesis of more complex organic molecules, including polymers and coatings with specific properties .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxy, Nitro, Sulfanyl groups | Antioxidant, Cytotoxic |
| 3-Nitroaniline | Nitro group on aniline | Antioxidant properties |
| Trifluoromethylbenzene | Trifluoromethyl group | Used in pharmaceuticals |
Synthesis Pathways
| Step | Reaction Type | Products Formed |
|---|---|---|
| 1 | Reduction | Amine derivatives |
| 2 | Substitution | Various substituted derivatives |
Case Studies
- Antioxidant Evaluation : A study demonstrated that compounds similar to this compound effectively reduced oxidative stress markers in cell cultures, indicating potential therapeutic applications in oxidative stress-related diseases.
- Cytotoxicity Assessment : Research involving various cancer cell lines showed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, it achieved an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line .
- Enzyme Inhibition Studies : Investigations into its potential as an enzyme inhibitor revealed promising results against acetylcholinesterase activity, suggesting implications for treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, affecting the redox balance within cells. These interactions can lead to the modulation of signaling pathways and the inhibition of cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with five structurally related analogs identified in the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine | C₂₀H₁₆N₂O₃S | 364.42 | –NO₂ (3-position), –S–C₆H₅ (4-position), –OCH₃ | Hypothesized applications in coordination chemistry or as a bioactive intermediate. | |
| (E)-(4-Chlorophenyl)methoxyamine | C₂₀H₁₄Cl₂N₂O₃S | 433.31 | –NO₂ (3-position), –S–C₆H₄Cl (4-position), –OCH₂C₆H₄Cl | Enhanced electron-withdrawing effects due to Cl substituents; potential use in optoelectronics. | |
| [1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine | C₂₂H₁₉Cl₂NOS₂ | 448.43 | –Cl (2,4-positions), –S–C₆H₅ (two groups) | Higher molecular weight and lipophilicity; possible pesticide intermediate. | |
| (E)-{[4-(Benzyloxy)phenyl]methylidene}(methoxy)amine | C₁₅H₁₅NO₂ | 241.29 | –OCH₂C₆H₅ (4-position), –OCH₃ | Simpler structure; used as a ligand in metal-organic frameworks. | |
| TAS (N-[(E)-1-(2-Thienyl)methylidene]-N-{4-[(4-{[(Z)-1-(2-thienyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine) | C₁₈H₁₄N₂O₂S₂ | 362.45 | Thienyl groups, –SO₂– linkage | Ionophore for Tm(III) detection in electrochemical sensors. |
Key Differences and Implications
Electronic and Steric Effects
- Nitro and Sulfanyl Groups : The nitro group at the 3-position in the target compound and its chlorinated analog () introduces strong electron-withdrawing effects, which may enhance stability and reactivity in electrophilic substitution reactions. The phenylsulfanyl group at the 4-position contributes steric bulk and moderate electron donation via sulfur’s lone pairs .
- However, chlorine may also reduce biocompatibility compared to the non-halogenated target compound .
Physical Properties
- Molecular Weight and Solubility : The target compound (MW 364.42) is intermediate in size compared to its analogs. Bulkier derivatives like (MW 448.43) likely exhibit lower solubility in aqueous media, favoring organic solvents .
- Thermal Stability: The nitro group may lower the thermal decomposition temperature compared to non-nitro analogs, as observed in nitroquinoline derivatives () .
Biological Activity
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methoxy group : Enhances solubility and may influence biological activity.
- Nitro group : Known for its role in redox reactions and potential cytotoxicity.
- Phenylsulfanyl moiety : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is , indicating a significant molecular weight that may affect its pharmacokinetics.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the methylidene linkage through condensation reactions. The reaction conditions must be carefully controlled to achieve high yields.
Synthesis Overview
- Starting Materials : 3-nitro-4-(phenylsulfanyl)benzaldehyde and methoxyamine.
- Reaction Conditions : Reflux in an appropriate solvent (e.g., methanol) with a catalyst (e.g., acetic acid).
- Purification : Crystallization from suitable solvents to obtain pure product.
Antioxidant Properties
Preliminary studies indicate that this compound exhibits notable antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are essential mechanisms for protecting cells from oxidative stress .
Cytotoxicity
Structure-activity relationship studies suggest that modifications to this compound could enhance its cytotoxicity against various cancer cell lines. For instance, derivatives with increased lipophilicity showed improved cell membrane penetration, leading to higher cytotoxic effects .
Case Studies
- Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Computational analyses showed strong binding affinity of the compound to key proteins involved in cancer progression, suggesting potential as a therapeutic agent .
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Nitro and methoxy groups | Antioxidant, cytotoxic |
| 3-Nitroaniline | Nitro group on aniline | Antioxidant properties |
| Trifluoromethylbenzene | Trifluoromethyl group | Used in pharmaceuticals |
This table highlights how this compound stands out due to its combination of functional groups that may interact synergistically, potentially leading to enhanced biological activities compared to simpler analogs.
Q & A
Q. How can the synthesis of methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine be optimized for higher yield and purity?
Answer: The synthesis of structurally analogous nitro-aryl amines typically involves multi-step reactions, including:
Nucleophilic substitution to introduce the phenylsulfanyl group (e.g., using thiophenol derivatives under basic conditions) .
Schiff base formation via condensation of an aldehyde with an amine, often catalyzed by acetic acid or Lewis acids .
Purification via recrystallization or column chromatography to isolate the product .
Key optimization factors include:
- Stoichiometric ratios of reactants (e.g., excess aldehyde to drive Schiff base formation).
- Temperature control during nitro-group introduction to minimize side reactions (e.g., reduction or over-nitration) .
- Solvent selection (e.g., ethanol or DMF) to enhance solubility and reaction efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming its identity?
Answer: A combination of NMR, FTIR, and HRMS is essential:
- 1H/13C NMR identifies proton environments (e.g., methylidene protons at δ 8.09–10.72 ppm) and aromatic substituents .
- FTIR confirms functional groups (e.g., C=N stretch at ~1596 cm⁻¹ for the Schiff base) .
- HRMS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 0.003 Da) .
For structural validation, X-ray crystallography or quantum chemical computations (e.g., DFT) can resolve bond angles and electron density .
Q. What stability challenges arise during storage, and how can they be mitigated?
Answer: Instability is driven by:
- Hydrolysis of the Schiff base (C=N bond) in humid conditions.
- Nitro-group reduction under light or heat .
Mitigation strategies: - Store under inert gas (argon) at –20°C.
- Use desiccants (e.g., silica gel) in sealed vials.
- Avoid prolonged UV exposure .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide experimental design?
Answer: Density Functional Theory (DFT) calculations:
- Predict reaction pathways (e.g., activation energy barriers for nitro-group reduction) .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group vs. methoxy group reactivity) .
- Simulate UV-Vis spectra to correlate experimental absorbance peaks with electronic transitions .
Example workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .
Q. How do structural modifications (e.g., substituent variation) affect binding to enzymatic targets?
Answer: Case studies on similar nitro-aryl amines reveal:
- Nitro groups enhance binding to nitroreductases via charge-transfer interactions .
- Methoxy groups increase lipophilicity, improving membrane permeability (logP optimization) .
Methodological approach:
Molecular docking (e.g., AutoDock Vina) to screen substituent effects on binding affinity.
QSAR models linking substituent Hammett constants (σ) to IC50 values .
Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?
Answer: Common sources of inconsistency:
- Redox interference (nitro groups generate reactive oxygen species, skewing cytotoxicity assays) .
- Solubility limitations (e.g., DMSO vehicle concentration >1% alters cell viability) .
Resolution strategies: - Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).
- Standardize solvent controls and pre-treat compounds with antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
